18-Cooh-19,20-ltb4
Overview
Description
Synthesis Analysis
18-Cooh-19,20-ltb4 is a β-oxidation metabolite of Leukotriene B4 (LTB4). The synthesis involves the action of 2,4-dienoyl-CoA reductase and indicates beta-oxidation as a significant route for LTB4 metabolism in the liver.
Molecular Structure Analysis
The molecular formula of 18-Cooh-19,20-ltb4 is C18H26O6 . The systematic name is (4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid .
Chemical Reactions Analysis
Leukotriene B4 (LTB4) is metabolized into several metabolites, including 18-carboxy-19,20-dinor-LTB4. This process involves the action of 2,4-dienoyl-CoA reductase and indicates beta-oxidation as a significant route for LTB4 metabolism in the liver.
Physical And Chemical Properties Analysis
The exact mass of 18-Cooh-19,20-ltb4 is 338.17294 g/mol . It has 24 heavy atoms, no rings, no aromatic rings, and 13 rotatable bonds . Its topological polar surface area is 115.06, and it has 4 hydrogen bond donors and 6 hydrogen bond acceptors .
Scientific Research Applications
Metabolism and Biological Activity
Metabolism in Isolated Rat Hepatocytes : Leukotriene B4 (LTB4) is metabolized in isolated rat hepatocytes into several metabolites, including 18-carboxy-19,20-dinor-LTB4. This process involves the action of 2,4-dienoyl-CoA reductase and indicates beta-oxidation as a significant route for LTB4 metabolism in the liver (Shirley & Murphy, 1990).
Interaction with Human Neutrophils : Leukotriene B4 (LTB4) and its metabolites, including 20-COOH-LTB4, exhibit varying degrees of potency in activating human neutrophils. LTB4 is a more potent activator than its dicarboxylic acid derivative, 20-COOH-LTB4, suggesting differential biological activities of these compounds (Serhan et al., 1982).
Biological Activities in Rat Neutrophils and Guinea Pig Parenchymal Strip : The biological activities of synthetic LTB4 and its ω-oxidation products, including 20 COOH-LTB4, have been assessed in rat neutrophils and guinea pig parenchymal strips. The study indicates that while ω-oxidation is a biological inactivation route for LTB4, some metabolites like 20 OH-LTB4 retain significant biological activity (Ford-Hutchinson et al., 1983).
Chemotaxis of Human Neutrophils and Eosinophils : Synthetic LTB4 and its metabolites, including 20-OH-LTB4 and 20-COOH-LTB4, induce chemotaxis and chemokinesis in human neutrophils and eosinophils. The study reveals that 20-COOH-LTB4 is less active than the parent compound, LTB4, highlighting the variation in the chemotactic activity of these leukotrienes (Czarnetzki & Rosenbach, 1986).
Mechanism of Action
Target of Action
18-COOH-19,20-LTB4, also known as 18-hydroxy-19,20-lyso-tetradecadienoic acid, is a β-oxidation metabolite of Leukotriene B4 (LTB4). It primarily targets the BLT1 receptor , which plays a key role in the regulation of inflammation, immune response, and cell growth and differentiation.
Mode of Action
18-COOH-19,20-LTB4 interacts with its target, the BLT1 receptor, with high affinity . .
Biochemical Pathways
The synthesis of 18-COOH-19,20-LTB4 involves the action of 2,4-dienoyl-CoA reductase , indicating beta-oxidation as a significant route for LTB4 metabolism in the liver. This process results in the removal of C19 and C20 with concomitant dioxygenation of C18 .
Result of Action
The action of 18-COOH-19,20-LTB4 results in the inhibition of LTB4-mediated neutrophil responses, including migration, degranulation, and leukotriene biosynthesis . This suggests that 18-COOH-19,20-LTB4 may act as a natural inhibitor of LTB4-mediated responses, thereby potentially limiting the effects of LTB4 on human neutrophil function .
Action Environment
The action of 18-COOH-19,20-LTB4 can be influenced by various environmental factors. For instance, preventing the ω-oxidation of LTB4 can lead to enhanced innate immunity and granulocyte function . .
properties
IUPAC Name |
(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRIIHRGMKHPHN-USRRKILKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144690 | |
Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
18-Cooh-19,20-ltb4 | |
CAS RN |
102674-12-4 | |
Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102674-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Carboxy-19,20-dinorleukotriene B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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